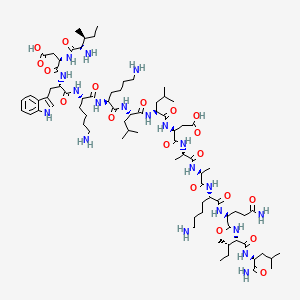

H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2

説明

H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2, also known as Polybia-MPI, is a synthetic 14-amino acid peptide with the sequence IDWKKLLDAAKQIL-NH2. It has a molecular formula of C₇₈H₁₃₂N₂₀O₁₉, a molecular weight of 1654 Da, and a CAS number of 872043-01-1 .

特性

分子式 |

C78H132N20O19 |

|---|---|

分子量 |

1654.0 g/mol |

IUPAC名 |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C78H132N20O19/c1-13-43(9)63(83)77(116)97-59(38-62(102)103)76(115)95-57(36-47-39-85-49-24-16-15-23-48(47)49)75(114)90-51(26-18-21-31-80)69(108)89-52(27-19-22-32-81)70(109)93-55(34-41(5)6)73(112)94-56(35-42(7)8)74(113)96-58(37-61(100)101)72(111)87-45(11)66(105)86-46(12)67(106)88-50(25-17-20-30-79)68(107)91-53(28-29-60(82)99)71(110)98-64(44(10)14-2)78(117)92-54(65(84)104)33-40(3)4/h15-16,23-24,39-46,50-59,63-64,85H,13-14,17-22,25-38,79-81,83H2,1-12H3,(H2,82,99)(H2,84,104)(H,86,105)(H,87,111)(H,88,106)(H,89,108)(H,90,114)(H,91,107)(H,92,117)(H,93,109)(H,94,112)(H,95,115)(H,96,113)(H,97,116)(H,98,110)(H,100,101)(H,102,103)/t43-,44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-/m0/s1 |

InChIキー |

WQWSKHPVGKVCQT-KXOXSZQSSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

Deprotection: The protecting group on the amino group of the newly added amino acid is removed, typically using trifluoroacetic acid (TFA).

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Peptides like H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can lead to the formation of disulfide bonds between cysteine residues if present.

Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.

Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.

Hydrolysis: Peptides can be hydrolyzed into smaller fragments or individual amino acids under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Hydrolysis: Smaller peptide fragments or free amino acids.

科学的研究の応用

Chemistry

Peptides like H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 are used as model compounds in studying peptide synthesis, structure-activity relationships, and peptide-based catalysis.

Biology

In biological research, peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also serve as antigens for antibody production.

Medicine

Peptides have therapeutic potential in treating various diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides are also used in vaccine development and as drug delivery agents.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.

作用機序

The mechanism of action of peptides like H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 depends on their specific sequence and structure. These peptides can interact with specific molecular targets such as receptors, enzymes, or ion channels. The interaction can trigger a cascade of biochemical events, leading to the desired biological effect. For example, peptides can bind to cell surface receptors, initiating signal transduction pathways that regulate cellular functions.

類似化合物との比較

Structural and Functional Comparison with Similar Peptides

Structural Features

The table below highlights key structural differences between Polybia-MPI and other peptides from the evidence:

Key Observations :

Functional and Mechanistic Differences

Enzyme Inhibition

- LKP (Leu-Lys-Pro) : A potent ACE (angiotensin-converting enzyme) inhibitor with an IC₅₀ of 0.318 μM. It binds to ACE via hydrophobic interactions and hydrogen bonding, altering the enzyme's conformation and reducing its activity .

Antimicrobial Activity

- MAK (Met-Ala-Lys): Disrupts Pseudomonas aeruginosa membranes by increasing permeability, causing potassium leakage and protein release. Its mechanism involves altering membrane hydrophobicity and secondary structure .

Signaling and Melanogenesis

Thermodynamic and Binding Parameters

Analysis :

- LKP exhibits entropy-driven binding, typical of hydrophobic interactions. Polybia-MPI’s lack of reported thermodynamic data underscores the need for further study.

生物活性

H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 is a synthetic peptide composed of 15 amino acids. Its unique sequence includes hydrophobic and polar residues, contributing to its biological activity. The positive charge from multiple lysine residues at physiological pH enhances its interactions with negatively charged molecules, such as nucleic acids and proteins.

Structural Characteristics

The structure of H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 can be summarized as follows:

- Molecular Formula : C78H132N20O19

- Molecular Weight : 1,509.06 g/mol

- Amino Acid Composition :

- Isoleucine (Ile)

- Aspartic Acid (Asp)

- Tryptophan (Trp)

- Lysine (Lys)

- Leucine (Leu)

- Alanine (Ala)

- Glutamine (Gln)

Antimicrobial Properties

Peptides with similar structures often exhibit antimicrobial properties. Research indicates that the presence of tryptophan can enhance the peptide's ability to disrupt bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria. For instance, studies on peptides with similar sequences have shown significant bactericidal activity, attributed to their ability to form pores in bacterial membranes .

Immunomodulation

The peptide may also possess immunomodulatory effects. Its interaction with immune cells can influence cytokine production, potentially enhancing the immune response against pathogens. Peptides like LL-37 have demonstrated the ability to stimulate cytokines such as interleukin-6 and interleukin-10, which are crucial for immune regulation .

Neurotransmission Modulation

The presence of tryptophan suggests potential roles in neurotransmission. Tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation. Thus, this peptide may influence mood and behavior through modulation of serotonin pathways.

Interaction Studies

Research has focused on the binding affinity of H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 to various biological targets. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are employed to analyze these interactions. Understanding these binding dynamics is essential for elucidating the peptide's mechanism of action.

Comparative Analysis with Similar Peptides

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 | Multiple lysine residues enhance binding affinity | Potential immunomodulatory effects |

| H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys | Variation in hydrophobic residues | Antimicrobial properties |

| H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-D-Lys | Different charged residues influence interaction dynamics | Neurotransmitter modulation |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that peptides similar to H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved membrane disruption leading to cell lysis .

- Immunomodulation : In vitro experiments showed that the peptide could enhance the secretion of pro-inflammatory cytokines in macrophages, suggesting its role in modulating immune responses .

- Neurotransmission : Research indicated that tryptophan-containing peptides could enhance serotonin levels in neuronal cultures, implying potential applications in mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。